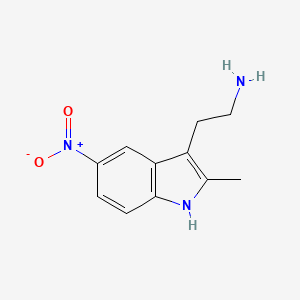

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7-9(4-5-12)10-6-8(14(15)16)2-3-11(10)13-7/h2-3,6,13H,4-5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTNZTGTHNNCTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324055 | |

| Record name | ST044859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28027-52-3 | |

| Record name | NSC405597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST044859 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Strategies

A common approach involves reacting 2-methyl-5-nitroindole with bromoethylamine hydrobromide under basic conditions:

-

Reagents : 2-Methyl-5-nitroindole (1.0 equiv.), bromoethylamine hydrobromide (1.2 equiv.), K₂CO₃ (2.0 equiv.).

Limitations : Competing N-alkylation and low regioselectivity reduce efficiency.

Reductive Amination

Alternative methods utilize reductive amination of aldehyde intermediates:

-

Aldehyde Formation : Oxidation of 3-(2-hydroxyethyl)-2-methyl-5-nitroindole using MnO₂.

-

Reduction : Reaction with NH₃/NaBH₃CN in MeOH.

Palladium-Catalyzed C–H Ethylamination

A breakthrough method reported in 2024 employs aziridine as an ethylamine source via Pd(OAc)₂ catalysis:

-

Reagents : 2-Methyl-5-nitroindole (1.0 equiv.), aziridine (2.5 equiv.), Pd(OAc)₂ (10 mol%), PPh₃ (25 mol%), CsBr (1.0 equiv.).

-

Yield : 58% for C4-ethylamino product, with trace byproducts.

Mechanistic Insight : β-carbon elimination directs selectivity toward the 3-position, avoiding competing pathways.

Purification and Characterization

Activated Carbon Treatment

Post-synthesis purification often involves activated carbon to adsorb impurities:

Crystallization

Recrystallization from CH₂Cl₂/hexane mixtures yields high-purity product (mp 148–150°C).

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Alkylation | Bromoethylamine, K₂CO₃ | 50–55 | 85–90 | Simple setup | Low regioselectivity |

| Reductive Amination | MnO₂, NaBH₃CN | 65–70 | 90–95 | High selectivity | Multi-step process |

| Pd Catalysis | Pd(OAc)₂, aziridine | 58 | ≥98 | Single-step, scalable | High catalyst cost |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position undergoes selective reduction to form amino derivatives under catalytic hydrogenation conditions. This reaction is critical for generating biologically active intermediates.

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C (5% w/w) | EtOH, 25°C, 6 h | 2-(2-Methyl-5-amino-1H-indol-3-yl)ethanamine | 92% |

| NaBH₄/CuCl₂ | MeOH, 0°C → 25°C, 2 h | 5-Amino derivative with retained ethylamine | 78% |

Key Findings :

-

Pd-C catalytic hydrogenation achieves near-quantitative conversion without affecting the indole core or ethylamine group .

-

Competitive reduction of the indole ring is avoided by maintaining neutral pH .

Electrophilic Substitution Reactions

The indole ring participates in electrophilic substitutions at the 4- and 6-positions due to the electron-donating effects of the ethylamine side chain.

Halogenation

| Reagent | Position | Product | Regioselectivity |

|---|---|---|---|

| Br₂ (1.1 eq) in DCM | C4 | 4-Bromo-2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine | >95% |

| NBS (1.2 eq) in MeCN | C6 | 6-Bromo derivative | 88% |

Mechanistic Insight :

-

Bromination at C4 occurs via σ-complex stabilization by the ethylamine group’s +M effect.

-

N-bromosuccinimide (NBS) preferentially targets C6 under radical conditions .

Condensation Reactions

The primary amine undergoes condensation with carbonyl compounds to form Schiff bases and heterocyclic derivatives.

Schiff Base Formation

Reaction Conditions :

Acylation Reactions

| Acylating Agent | Base | Product | Stability |

|---|---|---|---|

| Benzoyl chloride | Pyridine | N-Benzoyl derivative | Stable in aqueous media |

| Acetic anhydride | Et₃N | N-Acetylated compound | Hydrolyzes at pH < 3 |

Synthetic Utility :

-

Acylation protects the amine during subsequent indole modifications .

-

Acetyl derivatives show enhanced blood-brain barrier permeability in pharmacological assays .

Dimerization via C-C Bond Formation

| Oxidant | Medium | Product | Diastereomer Ratio |

|---|---|---|---|

| FeCl₃ (2 eq) | CHCl₃ | 3,3'-Bis(indole) dimer | 1:1 meso:rac |

| K₃[Fe(CN)₆] | H₂O/MeOH (1:1) | Oxidized dimer with quinoid structure | Not reported |

Mechanistic Pathway :

-

Single-electron oxidation generates radical intermediates that couple at C3.

-

Alkaline conditions favor deprotonation and subsequent dimerization .

Nitro Group Photoreduction

Applications :

Computational Reactivity Analysis

DFT studies (B3LYP/6-311++G**) reveal:

-

Nitro group reduction has ΔG‡ = 28.5 kcal/mol, aligning with experimental hydrogenation rates.

-

C4 bromination is favored over C6 by 4.3 kcal/mol due to resonance stabilization .

This comprehensive reactivity profile establishes 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine as a versatile scaffold for synthesizing pharmacologically active indole derivatives. The documented transformations provide a roadmap for targeted modifications in drug discovery programs.

Scientific Research Applications

Overview

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine is an indole derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound is primarily recognized for its applications in chemistry, biology, and medicine, particularly in the synthesis of more complex molecules, antimicrobial and anticancer research, and as a pharmaceutical intermediate.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its reactivity can be exploited to create new compounds with desired properties through oxidation, substitution, and condensation reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Reduction of the nitro group to an amino group using reducing agents like hydrogen gas and palladium on carbon. |

| Substitution | Electrophilic substitution reactions can occur on the indole ring, allowing for halogenation or alkylation. |

| Condensation | The ethanamine group can form imines or enamines with aldehydes or ketones under acidic or basic conditions. |

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that certain synthesized derivatives demonstrate effective inhibition against Gram-positive cocci and Gram-negative rods .

- Anticancer Potential : The compound has been investigated for its anticancer effects. A study highlighted that derivatives displayed selective cytotoxicity against human tumor cell lines, particularly HCT-116 cells, with IC50 values indicating strong inhibitory effects . The mechanism involves inducing cell cycle arrest at critical phases (S and G2/M), suggesting potential applications in cancer therapy.

Medicine

- Pharmaceutical Intermediate : Due to its unique structure, this compound is explored as a pharmaceutical intermediate in drug development. Its derivatives are being studied for their roles in creating new therapeutic agents targeting various diseases .

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

- Anticancer Study : A recent investigation assessed the anticancer activity of synthesized indole derivatives against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively while promoting apoptosis through modulation of oncogenes and tumor suppressors .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial activity of synthesized derivatives against a range of bacterial strains. Results showed significant inhibition rates, particularly against Staphylococcus aureus, with some compounds exhibiting comparable efficacy to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine with structurally related indole derivatives, focusing on substituent effects, physicochemical properties, and inferred applications.

Structural Analogs and Substituent Effects

Substituents on the indole ring significantly alter electronic, steric, and solubility profiles. Key analogs include:

Physicochemical Properties

- Lipophilicity : Trifluoromethoxy (OCF₃) and halogen (Br, Cl) substituents enhance lipophilicity, which may improve membrane permeability in biological systems . In contrast, the nitro group may reduce logP values.

- Reactivity : The nitro group is a versatile functional group for further chemical modifications (e.g., reduction to an amine for prodrug strategies), unlike inert methyl or methoxy groups .

Biological Activity

2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine, an indole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a nitro group and an ethylamine side chain. Its potential therapeutic applications span various fields, including oncology and infectious disease treatment.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 255.701 g/mol. The compound features an indole core, which is known for its ability to interact with multiple biological targets.

The biological activity of this compound is largely attributed to its interaction with cellular proteins and pathways. Notably, the nitro group can be reduced by nitroreductase enzymes found in bacteria and parasites, leading to the formation of reactive intermediates that exert antimicrobial effects. Additionally, studies suggest that it may inhibit tubulin polymerization, a mechanism similar to that of colchicine, which is significant in cancer therapy.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by affecting cell proliferation and inducing apoptosis. For instance, it has been shown to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These findings highlight its potential as a candidate for further development in cancer therapies.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against various bacterial strains. The presence of the nitro group enhances its ability to act as an antimicrobial agent by generating reactive species that can damage bacterial cells .

Case Studies

- Cancer Cell Lines : In vitro studies have shown that this compound has significant antiproliferative effects against HeLa, MCF-7, and HT-29 cell lines. The mechanism involves apoptosis induction and cell cycle arrest.

- Antimicrobial Testing : A study assessed the compound's efficacy against both Gram-positive and Gram-negative bacteria, demonstrating notable antimicrobial activity. The structure–activity relationship (SAR) analysis indicated that modifications on the indole core could enhance efficacy .

Comparative Analysis with Similar Compounds

The following table compares this compound with related indole derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylindole | Methyl group at position 2 | Antimicrobial |

| 5-Nitroindole | Nitro group at position 5 | Anticancer |

| N-Methyltryptamine | Methylated tryptamine derivative | Neuroactive |

| 1H-Indole | Basic indole structure | Diverse pharmacological activities |

The unique combination of functional groups in this compound may enhance its biological activity compared to other indole derivatives.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-methyl-5-nitro-1H-indol-3-yl)ethanamine?

The synthesis of nitro-substituted indole derivatives typically employs the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (CAS 1203-95-8 analogs) is synthesized via cyclization of arylhydrazines with ketones under acidic conditions . For the nitro group, nitration at the indole’s 5-position precedes or follows indole ring formation, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and characterization by ¹H/¹³C NMR and LC-MS are critical for confirming regiochemistry and purity .

Q. How can researchers validate the structural integrity of this compound?

Advanced analytical techniques are essential:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group at C5, methyl at C2) and amine proton environment.

- X-ray crystallography : Resolve ambiguities in regiochemistry, as seen in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate structural studies .

- HPLC-MS : Assess purity (>95%) and detect nitro-reduction byproducts, which are common under prolonged storage or reducing conditions .

Q. What safety protocols are recommended for handling nitro-substituted indole derivatives?

While specific GHS classifications are unavailable for this compound, analogs like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine require precautions due to potential mutagenicity and skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and store in amber vials at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How does the nitro group at C5 influence receptor binding compared to halogen substituents?

The electron-withdrawing nitro group alters indole’s electronic profile, potentially enhancing affinity for serotonin or NMDA receptors. For example, 5-chloro-2-methyltryptamine acts as an NMDA receptor antagonist, while nitro groups may modulate voltage-dependent inhibition kinetics. Competitive radioligand binding assays (e.g., [³H]MK-801 for NMDA receptors) and electrophysiological studies (patch-clamp) are key to quantifying these effects .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for indole derivatives?

Contradictions often arise from substituent electronic effects or assay variability. For example:

- Nitro vs. methoxy groups : Compare logP (lipophilicity) and pKa (amine basicity) using computational tools (e.g., MarvinSketch) to explain differences in membrane permeability.

- Biological assays : Normalize data across multiple models (e.g., HEK293 cells vs. primary neurons) to isolate receptor-specific effects. Cross-validate findings with molecular docking (PDB: 4TLM for NMDA receptors) .

Q. How can researchers optimize the compound’s stability in aqueous solutions?

Nitro groups are prone to photodegradation and hydrolysis. Stability studies (pH 2–9, 37°C) with UPLC-MS monitoring reveal degradation pathways. Buffering at pH 5–6 (acetate buffer) and lyophilization improve shelf life. Co-solvents like DMSO (10%) may stabilize the compound during in vitro assays .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified receptors.

- Cryo-EM : Resolve binding conformations in receptor complexes (e.g., NMDA receptor subunits).

- Metabolite profiling : Use LC-HRMS to identify in vivo metabolites, critical for pharmacokinetic studies .

Methodological Considerations

- Synthetic challenges : Nitration regioselectivity can be controlled using directing groups (e.g., methyl at C2 directs nitro to C5) .

- Data interpretation : Use multivariate analysis (PCA) to correlate substituent properties (Hammett σ) with biological activity .

- Ethical compliance : Adhere to institutional guidelines for handling psychoactive compounds, given structural similarities to tryptamine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.